(3,4-Difluorophenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Description
Synthesis Analysis
A synthetic route to N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives has been described . The target products were obtained with 55–92% yields in relatively short reaction times .Molecular Structure Analysis
The structure of the synthesized compounds was confirmed by 1H and 13C NMR and mass spectra . The 1H NMR spectrum, δ, ppm: 1.74 m (2H, CH2), 1.90 m (2H, CH2), 2.03 m (2H, CH2), 2.32 m (1H, CH), 2.99 m (2H, CH2), 3.52 m (2H, CH2), 3.83 m (2H, CH2), 6.81–7.29 m (5H, H arom), 10.79 s (1H, NH)). The 13C NMR spectrum, δ C, ppm: 21.12, 26.51, 29.89, 32.92, 41.28, 42.89, 52.61, 66.45, 97.36, 111.03, 112.64, 117.17, 123.73, 125.08, 128.93, 147.39, 161.12, 172.15, 176.60, 178.90, 197.13 .Physical and Chemical Properties Analysis
The compound is described as a light brick red powder . The melting point is greater than 230°C .Scientific Research Applications
Antimicrobial Activity
The synthesis of various derivatives related to the chemical structure has demonstrated significant antimicrobial activity. For instance, the creation of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives showcased good antimicrobial activity against pathogenic bacterial and fungal strains in vitro. These findings suggest that modifications of the base compound can lead to potential antimicrobial agents with significant efficacy against various pathogens (Mallesha & Mohana, 2014).
Molecular Docking and Pharmacophore Modeling
In a detailed study examining the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor, the analysis provided insights into the steric binding interactions and developed pharmacophore models. This research highlights the potential of using structural analogs for receptor-targeted drug design, suggesting that derivatives of the base compound may serve in developing targeted therapies, especially in the realm of cannabinoid receptor antagonists (Shim et al., 2002).
Crystallographic and Theoretical Studies
The compound and its derivatives have also been the subject of crystallographic and theoretical studies, which provide a foundational understanding of their physical properties and reactivity. For example, the analysis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime reveals insights into its structural conformation, thermal stability, and electronic properties through X-ray diffraction, Hirshfeld surface analysis, and density functional theory calculations. These studies are crucial for the rational design of new compounds based on this structure, opening pathways for further pharmaceutical and material science applications (Karthik et al., 2021).
Synthesis Methodologies
Research into the synthesis methodologies of related compounds has yielded efficient and high-yield strategies, providing a basis for the production of analogs and derivatives. The synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride through a series of reactions including amidation, Friedel-Crafts acylation, and hydration demonstrates a viable approach to obtaining these compounds, which are valuable for further biological evaluation and potential drug development (Zheng Rui, 2010).
Properties
IUPAC Name |
(3,4-difluorophenyl)-(4-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-13-2-1-11(9-14(13)18)16(22)21-7-3-12(4-8-21)23-15-10-19-5-6-20-15/h1-2,5-6,9-10,12H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBDUMXPUVJETK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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